2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile
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Overview
Description
2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that features a benzothiazole ring, a chloro-substituted phenyl group, and a mercapto-acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.
Substitution Reaction: Introducing the chloro and methyl groups onto the phenyl ring.
Formation of Acrylonitrile Moiety: Using acryloyl chloride or similar reagents.
Coupling Reactions: Combining the benzothiazole and phenylamino groups with the acrylonitrile moiety under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfoxides.
Reduction: Reduction reactions could target the nitrile group, converting it to amines or other functional groups.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Biochemical Probes: Used in studies to understand biological pathways and interactions.
Industry
Dyes and Pigments: The compound’s structure may lend itself to applications in dye chemistry.
Polymer Additives: Potential use as a stabilizer or modifier in polymer production.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. The benzothiazole ring and the phenylamino group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazol-2-yl-3-(phenylamino)-3-mercapto-acrylonitrile: Lacks the chloro and methyl groups.
2-Benzothiazol-2-yl-3-(3-chloro-phenylamino)-3-mercapto-acrylonitrile: Lacks the methyl group.
2-Benzothiazol-2-yl-3-(3-methyl-phenylamino)-3-mercapto-acrylonitrile: Lacks the chloro group.
Uniqueness
The presence of both chloro and methyl groups on the phenyl ring may confer unique chemical properties, such as altered reactivity or binding affinity in biological systems. This could make the compound more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C17H12ClN3S2 |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide |
InChI |
InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22) |
InChI Key |
QWOGNPBEMFQPQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Origin of Product |
United States |
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